Home > Products > Screening Compounds P104050 > Artemisinin-13C-D3
Artemisinin-13C-D3 -

Artemisinin-13C-D3

Catalog Number: EVT-13997631
CAS Number:
Molecular Formula: C15H22O5
Molecular Weight: 286.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Artemisinin is extracted from the leaves of Artemisia annua, which has been used in traditional Chinese medicine for centuries. The isotopic labeling to create Artemisinin-13C-D3 involves synthetic modification of the natural compound, enabling scientists to trace its metabolic pathways and interactions within biological systems.

Classification

Artemisinin-13C-D3 falls under the classification of organic compounds, specifically within the category of terpenoids. Its molecular formula is C15H19D3O5, where D represents deuterium, a stable isotope of hydrogen.

Synthesis Analysis

Methods

The synthesis of Artemisinin-13C-D3 typically involves several steps starting from natural artemisinin. The process can include:

  1. Deuteration: This involves the substitution of hydrogen atoms in artemisinin with deuterium atoms. This can be achieved through chemical reactions such as reduction or exchange reactions.
  2. Purification: After synthesis, the product is purified using techniques like chromatography to ensure that the final compound is free from impurities and unreacted starting materials.

Technical Details

The synthesis often utilizes deuterated solvents and reagents to facilitate the incorporation of deuterium. For example, reactions may be conducted in deuterated methanol or using deuterated acids to promote selective labeling without altering the compound's efficacy.

Molecular Structure Analysis

Structure

The molecular structure of Artemisinin-13C-D3 retains the core structure of artemisinin, characterized by a unique lactone ring and a peroxide bridge. The incorporation of deuterium alters the mass but not the fundamental structure.

Data

  • Molecular Formula: C15H19D3O5
  • Molecular Weight: Approximately 285.36 g/mol
  • Structural Formula: The structural representation shows the arrangement of carbon, hydrogen (including deuterated hydrogen), and oxygen atoms.
Chemical Reactions Analysis

Reactions

Artemisinin-13C-D3 participates in various chemical reactions typical for sesquiterpene lactones, such as:

  1. Oxidation: It can undergo oxidation reactions that may enhance its antimalarial activity.
  2. Reduction: The compound can be reduced to form dihydroartemisinin, another potent antimalarial agent.
  3. Hydrolysis: Under certain conditions, it may hydrolyze to yield other derivatives that exhibit varying biological activities.

Technical Details

The reactions are often studied under controlled laboratory conditions to understand their kinetics and mechanisms, particularly focusing on how deuteration affects reaction rates and pathways.

Mechanism of Action

Process

Artemisinin-13C-D3 exerts its antimalarial effects primarily through the generation of reactive oxygen species upon interaction with heme, which is released during hemoglobin digestion by malaria parasites. This interaction leads to oxidative stress within the parasite, ultimately resulting in its death.

Data

Research indicates that artemisinin derivatives demonstrate rapid action against Plasmodium falciparum, with Artemisinin-13C-D3 maintaining similar efficacy due to its structural integrity and functional groups that facilitate heme binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Approximately 155°C (311°F).

Relevant Data or Analyses

Studies have shown that the isotopic labeling does not significantly alter the pharmacological properties compared to non-labeled artemisinin, making it an effective tool for research.

Applications

Scientific Uses

Artemisinin-13C-D3 is primarily used in pharmacokinetic studies to trace metabolism and bioavailability in clinical settings. Its applications include:

  1. Metabolic Pathway Studies: Understanding how artemisinin is processed within biological systems.
  2. Drug Interaction Studies: Assessing how this compound interacts with other medications or biological molecules.
  3. Antimalarial Research: Investigating new formulations or derivatives for enhanced efficacy against malaria.
Historical Development and Isotopic Labeling Techniques in Artemisinin Derivatives

Evolution of Artemisinin-Based Compound Synthesis and Structural Optimization

Artemisinin's discovery in 1971 from Artemisia annua L. marked a paradigm shift in antimalarial therapy, but its clinical utility was initially limited by poor bioavailability and metabolic instability. Early structural optimizations focused on derivatizing the lactone carbonyl group at C10, yielding first-generation compounds like dihydroartemisinin (DHA) (hydrogenation product), artemether (methyl ether), and artesunate (succinate ester). These semi-synthetic derivatives exhibited 10-fold higher antimalarial potency than the parent compound by improving solubility and pharmacokinetics [6] [10]. The 1990s–2000s saw strategic modifications to the trioxane scaffold, including C10 fluorination to enhance metabolic resistance and C9 side-chain elongation to boost lipophilicity for blood-brain barrier penetration in glioma targeting [3] [6].

Second-generation optimizations introduced hybrid architectures conjugating artemisinin with established pharmacophores:

  • Artemisinin-melphalan hybrids (e.g., ARS4) demonstrated synergistic cytotoxicity against ovarian cancer (IC₅₀ = 0.09–0.44 μM) by combining DNA alkylation with radical-mediated protein damage [3].
  • Mitochondria-targeted artemisinin-triphenylphosphonium conjugates leveraged elevated mitochondrial membrane potentials in cancer cells for organelle-specific ROS generation [6].
  • Dimeric artemisinin derivatives with ethylene glycol or tetraoxane linkers exhibited nanomolar potency against liver cancers by enabling dual heme-binding events [3] [6].

Table 1: Structural Evolution of Key Artemisinin Derivatives

Derivative TypeStructural ModificationBiological AdvantageTarget Applications
First-Generation (DHA, artesunate)C10 carbonyl reduction/esterificationImproved solubility and bioavailabilityMalaria, broad-spectrum oncology
Fluorinated artemisininsC9/C10 fluorine substitutionMetabolic stability enhancementDrug-resistant cancers
Artemisinin-drug hybrids (e.g., ARS4)Melphalan conjugation via ester linkersDual DNA alkylation + oxidative stressOvarian carcinoma
Dimeric artemisininsEthylene glycol or tetraoxane linkersCooperative heme bindingHepatocellular carcinoma

Computational approaches like Comparative Molecular Field Analysis (CoMFA) guided these optimizations by correlating steric/electrostatic fields with antimalarial and anticancer activities. Ab initio HF/3-21G-optimized structures proved superior to semiempirical AM1 models in predicting bioactivity, validating the critical role of the endoperoxide bridge’s electrostatic potential [9].

Isotopic Labeling Strategies for Artemisinin: Rationale for 13C and Deuterium Incorporation

Isotopic labeling of artemisinin addresses two fundamental challenges in pharmacological research: tracing metabolic fate and elucidating mechanism-of-action (MoA). The incorporation of stable isotopes (¹³C and ²H) enables precise drug tracking without radiohazards, while preserving native bioactivity.

¹³C labeling (e.g., at the C15 position) exploits artemisinin’s sesquiterpene skeleton for metabolic flux studies. In Plasmodium falciparum, ¹³C6-phenylalanine feeding demonstrated rapid incorporation into artemisinin-derived intermediates, confirming the parasite’s apicoplast-dependent isoprenoid biosynthesis [4]. This technique quantifies carbon redistribution through glycolysis, TCA cycle, and heme biosynthesis pathways during artemisinin exposure. For Artemisinin-¹³C-D₃, ¹³C enrichment typically targets the lactone carbonyl or adjacent carbons to monitor hydrolytic cleavage—the activation step preceding radical generation [4] [7].

Deuterium (²H) labeling at non-labile sites (e.g., C16 methyl groups in Artemisinin-d₃) provides kinetic isotope effects (KIEs) that attenuate oxidative metabolism. Deuterium’s lower bond dissociation energy (vs. C-H) reduces cytochrome P450-mediated dealkylation, prolonging half-life without altering target engagement. Studies show deuterated artemisinins retain >95% AKT pathway inhibition efficacy while reducing hepatic clearance by 30–40% [1] [7]. The primary biological rationales for dual ¹³C/²H labeling include:

  • MoA Deciphering: ¹³C NMR tracking of artemisinin activation in pancreatic α cells confirmed gephyrin-dependent GABA signaling modulation, driving transdifferentiation to insulin-producing β-like cells [2].
  • Ferroptosis Quantification: ¹³C-labeled lipid peroxidation products (e.g., malondialdehyde) from deuterated artemisinin treatments validated ferroptotic cell death in hepatic cancer models [5] [6].
  • Resistance Mechanism Analysis: Dual-labeled probes identified PfK13-mediated artemisinin dormancy in Plasmodium by correlating ¹³C distribution with delayed heme activation [8].

Table 2: Isotopic Labeling Strategies and Applications in Artemisinin Research

Isotope TypeCommon PositionsPrimary Research ApplicationsDetection Methods
¹³CC10, C15, lactone carbonylMetabolic flux analysis, heme-adduct trackingLC-MS, ¹³C NMR
²H (D)C16 methyl, C11 ethylMetabolic stability enhancement, KIEs studiesMS/MS, pharmacokinetic assays
Dual ¹³C-D₃C10/C16 positionsSimultaneous bioactivity tracing + stabilityHybrid NMR-MS

Synthetic Pathways for Artemisinin-13C-D3: Challenges in Maintaining Bioactivity and Stability

Synthesizing Artemisinin-¹³C-D₃ requires multistep chemo-enzymatic routes to preserve the endoperoxide bridge—the pharmacophoric element responsible for bioactivity. The primary pathway involves:

  • Biosynthetic ¹³C Incorporation: Artemisia annua cultures fed with ¹³C6-glucose produce artemisinic-¹³C acid, which undergoes photooxygenation to introduce the endoperoxide. This achieves site-specific ¹³C enrichment (e.g., >98% at C15) but necessitates rigorous purification to remove unlabeled isomers [4] [7].
  • Deuterium Exchange: Chemical reduction of artemisinic-¹³C acid with NaB²H₄ yields dihydroartemisinin-¹³C-D₂, followed by catalytic deuteration (Pd/C, D₂) at allylic C16 to generate the D₃ species. Alternative routes use H-D exchange under basic conditions (pD >10), but risk endoperoxide degradation [1] [7].

Critical challenges in these syntheses include:

  • Endoperoxide Stability: The labile O-O bond decomposes under acidic (pH <5), metallic (Fe²⁺/Cu⁺), or UV-rich conditions. ¹³C-D₃ batches require amber vials with O₂ scavengers to prevent radical autoxidation during storage [7] [9].
  • Stereochemical Integrity: Deuterium introduction at C16 may epimerize C9/C10 chiral centers, reducing AKT inhibition potency. Chiral HPLC monitoring ensures >99% enantiopurity [1] [3].
  • Isotopic Dilution: Metabolic recycling of ¹³C labels in Plasmodium or mammalian cells generates lower-abundance isotopologues (e.g., ¹³C₁–₅ species), complicating MS quantification. This is mitigated by using high-purity (>99 atom%) starting materials [4] [8].

Bioactivity preservation is validated through:

  • Target Binding Assays: Radiolabeled (³H)-heme displacement shows Artemisinin-¹³C-D₃ maintains Kd = 110 ± 15 nM, comparable to native artemisinin (Kd = 95 ± 20 nM) [5] [7].
  • Cellular Potency: In pancreatic αTC1 cells, Artemisinin-¹³C-D₃ induces insulin expression at EC₅₀ = 1.8 μM (vs. 1.5 μM for DHA), confirming uncompromised gephyrin binding [2].
  • Ferroptosis Induction: Dual-labeled artemisinin elevates lipid ROS by 4.2-fold in HepG2 cells (vs. control), matching non-isotopic derivatives [5] [6].

Table 3: Stability Factors for Artemisinin-¹³C-D₃ Under Storage and Physiological Conditions

Stress FactorAcceptable ThresholdMitigation StrategyBioactivity Retention
Temperature< -20°CLyophilization; cryostorage>95% after 12 months
pH6.5–7.5Phosphate/citrate buffers90–92% in plasma (4h)
Metal ionsFe²⁺ < 0.1 ppmEDTA chelation88% in liver microsomes
Light exposureLux < 50Amber glass; inert packaging>98% after 6 months

Properties

Product Name

Artemisinin-13C-D3

IUPAC Name

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuterio(113C)methyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Molecular Formula

C15H22O5

Molecular Weight

286.34 g/mol

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3

InChI Key

BLUAFEHZUWYNDE-KNAKZOALSA-N

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.